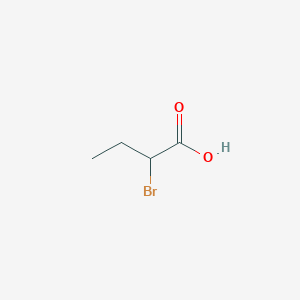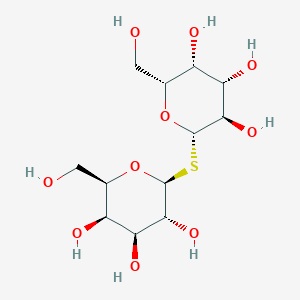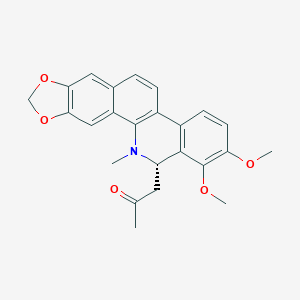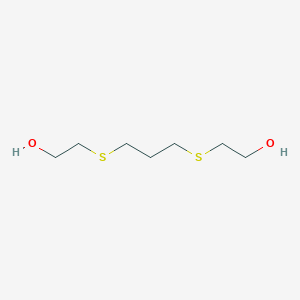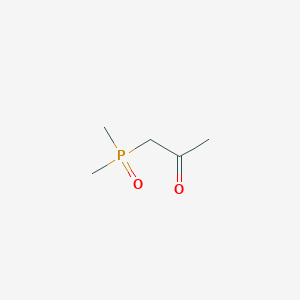
1-Dimethylphosphorylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dimethylphosphorylpropan-2-one is an organic compound with the molecular formula C5H11O2P. It is a phosphorylated ketone, characterized by the presence of a dimethylphosphoryl group attached to a propan-2-one backbone. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dimethylphosphorylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of dimethylphosphite with a suitable ketone under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphorylated product. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or recrystallization to achieve the desired quality. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-Dimethylphosphorylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-dimethylphosphorylpropan-2-ol.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: 1-Dimethylphosphorylpropan-2-ol.
Substitution: Various phosphorylated derivatives depending on the nucleophile used.
Scientific Research Applications
1-Dimethylphosphorylpropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is explored for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Dimethylphosphorylpropan-2-one exerts its effects involves the interaction of the phosphoryl group with various molecular targets. The phosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate:
Dimethylphosphorylacetone: Another phosphorylated ketone with similar reactivity but different applications.
Uniqueness: 1-Dimethylphosphorylpropan-2-one is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1-dimethylphosphorylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2P/c1-5(6)4-8(2,3)7/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWDUNUUJHCYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP(=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

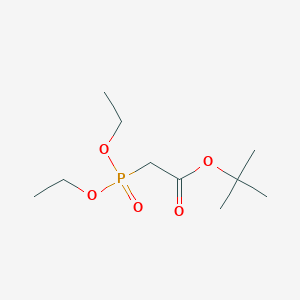
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)


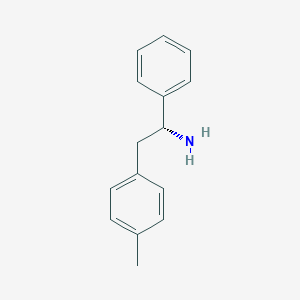
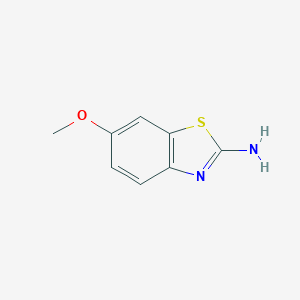
![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
